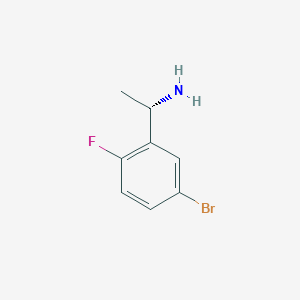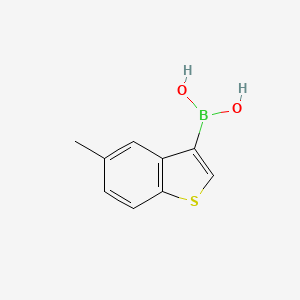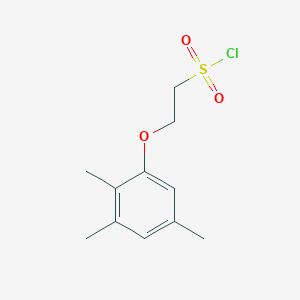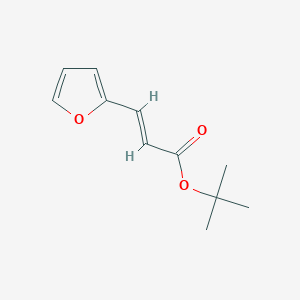
(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol is a chiral compound with the molecular formula C8H9FO It is characterized by the presence of a fluorine atom attached to both the phenyl ring and the ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 2-fluoro-1-(4-fluorophenyl)ethanone using chiral catalysts or reagents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out at controlled temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These methods utilize advanced catalytic systems to achieve high yields and purity. The choice of catalyst, reaction temperature, and pressure are critical factors in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2-fluoro-1-(4-fluorophenyl)ethanone.
Reduction: It can be reduced to form the corresponding alkane, 2-fluoro-1-(4-fluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: 2-Fluoro-1-(4-fluorophenyl)ethanone
Reduction: 2-Fluoro-1-(4-fluorophenyl)ethane
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
(S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Fluorophenyl)ethan-1-ol: A closely related compound with similar structural features but lacking the additional fluorine atom on the ethan-1-ol moiety.
2-Fluoro-1-(4-fluorophenyl)ethanone: The ketone analog of (S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-ol.
2-Fluoro-1-(4-fluorophenyl)ethane: The fully reduced form of the compound.
Uniqueness
This compound is unique due to its dual fluorine substitution, which imparts distinct chemical and biological properties. This dual substitution enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
(1S)-2-fluoro-1-(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1 |
InChI Key |
NFVFMQCVLZOZOH-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CF)O)F |
Canonical SMILES |
C1=CC(=CC=C1C(CF)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-{5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-methoxy-6-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B13615581.png)

![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(2-fluorophenyl)acetamide](/img/structure/B13615587.png)





